molecular formula C11H10ClNS B1596681 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole CAS No. 35199-18-9

4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole

Cat. No. B1596681
CAS RN: 35199-18-9
M. Wt: 223.72 g/mol
InChI Key: MOMKYJPSVWEWPM-UHFFFAOYSA-N
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Description



  • 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole is an organic compound with the molecular formula C<sub>10</sub>H<sub>9</sub>ClNS .

  • It belongs to the class of thiazole derivatives and contains a chloromethyl group and a methylphenyl group.

  • Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of 4-methylphenyl isothiocyanate with chloromethyl methyl ether or chloromethyl chloride .

    • The reaction proceeds via nucleophilic substitution at the sulfur atom of the isothiocyanate group.





  • Molecular Structure Analysis



    • The molecular structure of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole consists of a thiazole ring with a chloromethyl substituent and a methylphenyl group attached.





  • Chemical Reactions Analysis



    • This compound can participate in various chemical reactions, including nucleophilic substitutions , alkylations , and acylations .

    • It can also undergo protodeboronation reactions to remove the boron moiety.





  • Physical And Chemical Properties Analysis



    • Density : 1.2±0.1 g/cm³

    • Boiling Point : 227.3±23.0 °C at 760 mmHg

    • Flash Point : 92.5±19.8 °C

    • Molar Refractivity : 48.8±0.4 cm³/mol

    • Polar Surface Area : 25 Ų




  • Scientific Research Applications

    Antitumor and Antifilarial Activities

    A study by Kumar et al. (1993) demonstrated that methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, synthesized from 2-amino-4-(chloromethyl)thiazole, showed significant antitumor activity by inhibiting leukemia L1210 cell proliferation and exhibited antifilarial activity against Acanthocheilonema viteae in jirds, suggesting a potential in antitumor and antifilarial therapies (Kumar et al., 1993).

    Metabolism in Rats

    Research by Bakke et al. (1981) on the metabolism of 2-acetamido-4-(chloromethyl)thiazole in rats highlighted the differences in metabolite formation between germfree and conventional rats, indicating the role of microbial flora in drug metabolism and potential implications for drug design and testing (Bakke et al., 1981).

    Corrosion Inhibition

    A study on the corrosion behavior of mild steel by Bentiss et al. (2007) found that derivatives of thiazole, including those related to 4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole, could act as corrosion inhibitors, offering potential applications in protecting industrial metals (Bentiss et al., 2007).

    Synthesis of Novel Compounds

    Gomha et al. (2017) synthesized a novel series of pharmacophores containing thiazole moiety, demonstrating their potent anticancer activities. This research suggests the versatility of thiazole derivatives in synthesizing new compounds with significant biological activities (Gomha et al., 2017).

    Structural Characterization and Chemical Studies

    Further studies have focused on the structural characterization of thiazole derivatives and their chemical properties, highlighting their potential in developing new materials with specific functions and improving our understanding of their chemical behavior (Kariuki et al., 2021; Liu et al., 2008).

    Safety And Hazards



    • This compound is harmful if swallowed . Avoid ingestion and contact with eyes or skin.

    • In case of exposure, seek medical attention promptly.

    • Dispose of it properly according to waste disposal guidelines.




  • Future Directions



    • Investigate its potential applications in drug discovery, materials science, or other fields.

    • Explore its reactivity in various chemical transformations.




    Remember to handle this compound with care due to its hazardous properties. If you have any specific questions or need further details, feel free to ask!


    properties

    IUPAC Name

    4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H10ClNS/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MOMKYJPSVWEWPM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C2=NC(=CS2)CCl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H10ClNS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80366297
    Record name 4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80366297
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    223.72 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole

    CAS RN

    35199-18-9
    Record name 4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80366297
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To a solution of 1,3 dichloroacetone (0.84 g, 6.62 mmol) in toluene (5 ml) was added 4-methylthiobenzamide (0.50 g, 3.31 mmol) and the reaction mixture was heated at 120° C. for 1 h. After the completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure and the residue was purified over silica gel (230-400 M, 15% EtOAc-Hexane) to get the desired product (0.49 g, 67%). The other derivatives were also prepared by the same general method.
    Quantity
    0.84 g
    Type
    reactant
    Reaction Step One
    Quantity
    0.5 g
    Type
    reactant
    Reaction Step One
    Quantity
    5 mL
    Type
    solvent
    Reaction Step One
    Yield
    67%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 5
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    4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole

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